molecular formula C14H27N3O3S B2915885 1-METHANESULFONYL-N-[3-(PYRROLIDIN-1-YL)PROPYL]PIPERIDINE-3-CARBOXAMIDE CAS No. 697777-60-9

1-METHANESULFONYL-N-[3-(PYRROLIDIN-1-YL)PROPYL]PIPERIDINE-3-CARBOXAMIDE

Cat. No.: B2915885
CAS No.: 697777-60-9
M. Wt: 317.45
InChI Key: UDMCTCXZDDJMQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-METHANESULFONYL-N-[3-(PYRROLIDIN-1-YL)PROPYL]PIPERIDINE-3-CARBOXAMIDE is a complex organic compound that features a piperidine ring substituted with a methanesulfonyl group and a pyrrolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-METHANESULFONYL-N-[3-(PYRROLIDIN-1-YL)PROPYL]PIPERIDINE-3-CARBOXAMIDE typically involves multiple steps. One common route includes the following steps:

    Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring is constructed through cyclization reactions.

    Introduction of the Methanesulfonyl Group: The methanesulfonyl group is introduced via sulfonylation reactions, often using methanesulfonyl chloride in the presence of a base.

    Attachment of the Pyrrolidine Moiety: The pyrrolidine ring is attached through nucleophilic substitution reactions, where a suitable pyrrolidine derivative reacts with the piperidine intermediate.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-METHANESULFONYL-N-[3-(PYRROLIDIN-1-YL)PROPYL]PIPERIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace existing functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, amines, and other nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

1-METHANESULFONYL-N-[3-(PYRROLIDIN-1-YL)PROPYL]PIPERIDINE-3-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-METHANESULFONYL-N-[3-(PYRROLIDIN-1-YL)PROPYL]PIPERIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    1-METHANESULFONYL-N-[3-(PYRROLIDIN-1-YL)PROPYL]PIPERIDINE-3-CARBOXAMIDE: Unique due to its specific substitution pattern and functional groups.

    Other Piperidine Derivatives: Compounds with similar piperidine rings but different substituents.

    Pyrrolidine Derivatives: Compounds featuring the pyrrolidine ring with various functional groups.

Uniqueness: this compound is unique due to the combination of its methanesulfonyl group and pyrrolidine moiety, which confer specific chemical and biological properties not found in other similar compounds.

Properties

IUPAC Name

1-methylsulfonyl-N-(3-pyrrolidin-1-ylpropyl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27N3O3S/c1-21(19,20)17-11-4-6-13(12-17)14(18)15-7-5-10-16-8-2-3-9-16/h13H,2-12H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDMCTCXZDDJMQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC(C1)C(=O)NCCCN2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.